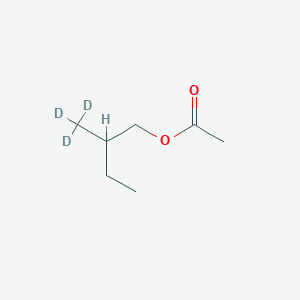
2-Methylbutyl acetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutyl acetate-d3 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into 2-Methylbutyl acetate. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
The industrial production of this compound involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and stability of the final product. The compound is then purified and packaged for use in scientific research .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl acetate-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
2-Methylbutyl acetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer for quantitation in chemical reactions and processes.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Methylbutyl acetate-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the compound’s behavior in various systems. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl acetate: The non-deuterated form of the compound.
2-Methylbutyl acetate-13C2: Another isotope-labeled variant with carbon-13 labeling.
Uniqueness
2-Methylbutyl acetate-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
133.20 g/mol |
IUPAC Name |
2-(trideuteriomethyl)butyl acetate |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i2D3 |
InChI Key |
XHIUFYZDQBSEMF-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)COC(=O)C |
Canonical SMILES |
CCC(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


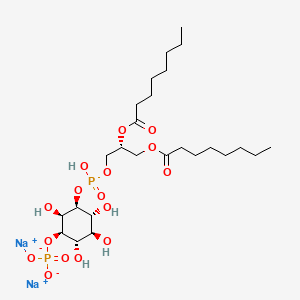
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
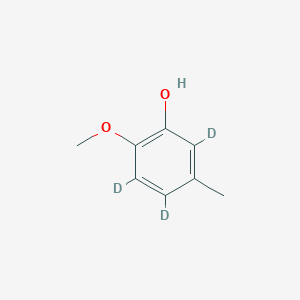
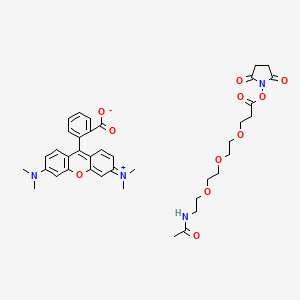
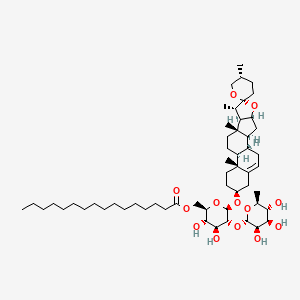

![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)



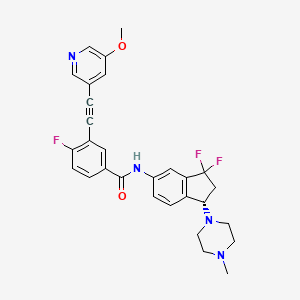
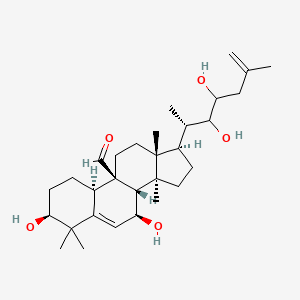
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
